molecular formula C17H15BrClNO7S B5457512 methyl 2-{5-[3-bromo-5-chloro-4-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate

methyl 2-{5-[3-bromo-5-chloro-4-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate

Cat. No. B5457512
M. Wt: 492.7 g/mol
InChI Key: KZBSNOACKLFMIO-WUXMJOGZSA-N
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Description

The compound contains several functional groups, including a thiazolidine ring, a benzylidene group, and ester groups. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a cyclic structure. The thiazolidine ring, a five-membered ring containing a nitrogen and a sulfur atom, is a common feature in many biologically active compounds . The benzylidene group is a type of methylene bridge often found in organic compounds, and the ester groups could contribute to the compound’s reactivity .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context in which it is used. For example, if this compound were used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is volatile, it could pose inhalation risks. The presence of reactive functional groups could also make the compound potentially hazardous .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its activity in biological systems. It could potentially be explored for use in fields like medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

methyl 2-[(5E)-5-[[3-bromo-5-chloro-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrClNO7S/c1-8(16(23)26-3)20-15(22)12(28-17(20)24)6-9-4-10(18)14(11(19)5-9)27-7-13(21)25-2/h4-6,8H,7H2,1-3H3/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBSNOACKLFMIO-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC(=O)OC)Cl)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)N1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)OCC(=O)OC)Cl)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrClNO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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